molecular formula C12H23NO B8662694 2-Octylcyclopropanecarboxamide

2-Octylcyclopropanecarboxamide

Cat. No. B8662694
M. Wt: 197.32 g/mol
InChI Key: IEHQZROEAPZISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04202902

Procedure details

4 g of lithium aluminum hydride was mixed with 300 ml of dry ether under a nitrogen blanket. Gaseous ammonia was liquefied by a dry ice condenser and the liquefied ammonia was dripped over a period of one hour onto the hydride/ether mixture until no further evolution of hydrogen was observed (7 g of ammonia used). 22.6 g of 1 was added drop-by-drop over a period of one hour and the resulting solution was stirred for 3 hours at 30° C., then poured into a mixture of 500 ml of 5% sulfuric acid and 200 g of ice. The ether layer was separated and the aqueous layer was extracted with ether. The ether layer and extracts were combined and the ether was evaporated. The residue was recrystallized from hot hexane, then from cold methanol, to give 4, as a solid, mp: 109°-110° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
hydride ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Four
Name
1
Quantity
22.6 g
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH3:7].[H-].CCOCC.[H][H].[CH2:16]([CH:24]1[CH2:26][CH:25]1[C:27]([O:29]CC)=O)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].S(=O)(=O)(O)O>CCOCC>[CH2:16]([CH:24]1[CH2:26][CH:25]1[C:27]([NH2:7])=[O:29])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
hydride ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
7 g
Type
reactant
Smiles
N
Step Five
Name
1
Quantity
22.6 g
Type
reactant
Smiles
C(CCCCCCC)C1C(C1)C(=O)OCC
Step Six
Name
Quantity
500 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 3 hours at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether
CUSTOM
Type
CUSTOM
Details
the ether was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hot hexane
CUSTOM
Type
CUSTOM
Details
from cold methanol, to give 4

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(CCCCCCC)C1C(C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.